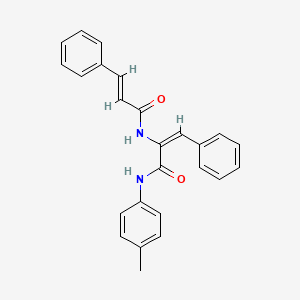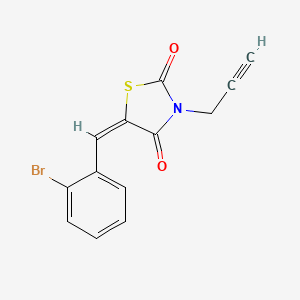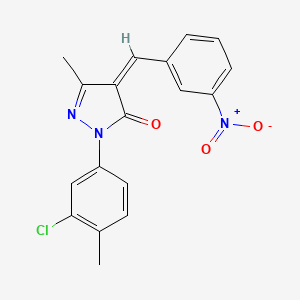
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylamide family and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide in lab experiments is its high purity and yield. This ensures that the results obtained from experiments are reliable and reproducible. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the research on 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide. One direction is to investigate its potential as a drug delivery agent for the treatment of brain diseases. Another direction is to explore its anti-microbial properties and its potential as an alternative to antibiotics. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways.
Synthesemethoden
The synthesis method of 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide involves the reaction of cinnamoyl chloride with N-(4-methylphenyl)-3-phenylacrylamide in the presence of a base. The reaction yields a white solid that can be further purified using recrystallization. This method has been reported to have a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been reported to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
(E)-N-(4-methylphenyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-19-12-15-22(16-13-19)26-25(29)23(18-21-10-6-3-7-11-21)27-24(28)17-14-20-8-4-2-5-9-20/h2-18H,1H3,(H,26,29)(H,27,28)/b17-14+,23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKPFUCPANRDHL-XAYJBEQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5915524.png)
![methyl (2-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5915530.png)
![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915553.png)

![3-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915560.png)
![3-{[(5-phenyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5915568.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5915570.png)

![2-chloro-5-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915578.png)
![5-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915593.png)

![ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5915617.png)